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Compound of Interest

Compound Name: TG4-155

Cat. No.: B10765086

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype
2 (EP2).[1][2][3] The EP2 receptor is a G protein-coupled receptor involved in various
physiological and pathological processes, including inflammation, neuroprotection, and
carcinogenesis.[1] Elevated PGE2 levels are associated with the progression of various
cancers, promoting tumor growth, invasion, and angiogenesis. TG4-155, by blocking the EP2
signaling pathway, presents a promising therapeutic strategy for cancer treatment. These
application notes provide a detailed overview of the experimental use of TG4-155 in preclinical
mouse models of cancer.

Compound Details
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Property Value Reference

(2E)-N-[2-(2-Methyl-1H-indol-
1-yl)ethyl]-3-(3,4,5-

Full Name .y) V3 (2]
trimethoxyphenyl)-2-

propenamide

CAS Number 1164462-05-8 [2]
Molecular Formula C23H26N204 [2]
Molecular Weight 394.47 g/mol [2]
Purity >98% (2]

- DMSO (up to 35 mg/mL),
Solubility [2]
Ethanol (up to 10 mg/mL)

) 2.4 nM for human EP2
In Vitro Potency (KB) [3]
receptor

>500-fold selectivity for EP2
o over other prostanoid
Selectivity [3]
receptors (except DP1, 14-

fold)

Mechanism of Action and Signaling Pathway

TG4-155 is a competitive antagonist of the EP2 receptor.[4] The binding of the natural ligand,
Prostaglandin E2 (PGE2), to the EP2 receptor, which is coupled to a Gs protein, initiates a
signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an
increase in intracellular cyclic AMP (CAMP). Subsequently, CAMP activates Protein Kinase A
(PKA), which then phosphorylates downstream targets, including transcription factors like
CREB (cCAMP response element-binding protein). The activation of this pathway can promote
cell proliferation, survival, and inflammation. TG4-155 competitively blocks the binding of PGE2
to the EP2 receptor, thereby inhibiting this downstream signaling.
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Caption: EP2 Receptor Signaling Pathway and Inhibition by TG4-155.

Experimental Protocols for In Vivo Mouse Studies

The following protocols are generalized for a subcutaneous xenograft mouse model. Note:
These protocols should be optimized for specific cancer cell lines and mouse strains.

Preparation of TG4-155 Formulation

e Stock Solution: Dissolve TG4-155 powder in 100% DMSO to create a stock solution of 35
mg/mL.[2] Store the stock solution at -20°C for up to 3 months.[2]

e Working Solution: For intraperitoneal (i.p.) injection, the DMSO stock solution should be
diluted to the final desired concentration using a suitable vehicle, such as a mixture of
Cremophor EL and saline (e.g., 1:1:8 ratio of DMSO:Cremophor EL:Saline). The final DMSO
concentration in the working solution should be kept low (e.g., <10%) to avoid toxicity.
Prepare the working solution fresh for each day of dosing.

Subcutaneous Xenograft Mouse Model Protocol

o Cell Culture: Culture a human cancer cell line known to express the EP2 receptor (e.g., PC3
for prostate cancer) under standard conditions.

e Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8
weeks old.
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e Tumor Cell Implantation:
o Harvest cancer cells during their logarithmic growth phase.

o Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 107
cells/mL.

o Inject 100 uL of the cell suspension (1 x 1076 cells) subcutaneously into the flank of each
mouse.

e Tumor Growth Monitoring:

[¢]

Allow tumors to grow to a palpable size (e.g., 100-150 mms3).

[e]

Measure tumor dimensions (length and width) with calipers every 2-3 days.

o

Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

[¢]

Monitor the body weight of the mice as an indicator of general health.
e Randomization and Treatment:

o Once tumors reach the desired size, randomize the mice into treatment and control groups
(n=8-10 mice per group).

o Treatment Group: Administer TG4-155 via i.p. injection at a dose of 5-10 mg/kg, once or
twice daily. A pilot study is recommended to determine the optimal dose and frequency for
the specific cancer model. A previously reported in vivo study in mice used a dose of 5
mg/kg.[3]

o Control Group: Administer the vehicle solution at the same volume and frequency as the
treatment group.

e Endpoint and Data Collection:

o Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the
control group reach a humane endpoint.
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[e]

At the end of the study, euthanize the mice and excise the tumors.

o

Measure the final tumor weight and volume.

[¢]

Collect tumor tissue for further analysis (e.g., immunohistochemistry for proliferation
markers like Ki-67, or Western blot for signaling pathway components).

[¢]

Collect blood samples for pharmacokinetic analysis if required.

Experimental Workflow Diagram
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Caption: Workflow for a TG4-155 preclinical mouse xenograft study.
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Quantitative Data Presentation

The following tables present hypothetical data based on the expected outcomes of the

described experimental protocol.

Table 1: In Vivo Antitumor Efficacy of TG4-155 in a PC3

Xenograft Model

Mean Initial Mean Final Tumor Mean Final
Treatment Number of Tumor Tumor Growth Tumor
Group Mice (n) Volume Volume Inhibition Weight (g) £
(mm?3) £ SD (mm?3) £ SD (%) SD
Vehicle
10 125+ 15 1550 + 250 1.6 +0.3
Control
TG4-155 (5
] 10 128 + 18 850 + 180 45.2 0.9+0.2
mg/kg, b.i.d.)
TG4-155 (10
) 122 + 16 620 + 150 60.0 0.6 £0.15
mg/kg, b.i.d.)

Table 2: Pharmacokinetic Properties of TG4-155 in

Ch7BLI6 Mice

Parameter

Value (at 3 mg/kg, i.p.)

Reference

Bioavailability

61%

[3]

Plasma Half-life (t1/2)

0.6 hours

[3]

Brain/Plasma Ratio

0.3

[3]

Note: The short plasma half-life may necessitate twice-daily (b.i.d.) dosing to maintain

therapeutic concentrations.

Conclusion

TG4-155 is a valuable research tool for investigating the role of the EP2 receptor in cancer

biology and for the preclinical development of novel anticancer therapies. The provided
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protocols and data serve as a guide for designing and executing in vivo studies in mice.
Researchers should carefully consider the specific characteristics of their chosen cancer model
and optimize the experimental conditions accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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